Synthesis of 6-Methyl-DL-tryptophan: An In-depth Technical Guide
Synthesis of 6-Methyl-DL-tryptophan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 6-Methyl-DL-tryptophan, a key intermediate in the development of various pharmaceuticals. The document details both a classical chemical synthesis pathway and an enzymatic approach, offering step-by-step experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication.
Chemical Synthesis: The Malonic Ester Route
A robust and widely utilized method for the synthesis of 6-Methyl-DL-tryptophan is the malonic ester synthesis. This multi-step process involves the alkylation of a malonic ester derivative with a 6-methylindole (B1295342) precursor, followed by hydrolysis and decarboxylation to yield the final product.
Synthetic Pathway Overview
The overall chemical synthesis pathway can be visualized as follows:
Experimental Protocols
Step 1: Preparation of Diethyl Formamidomalonate
This procedure is adapted from established methods for the formylation of diethyl aminomalonate, which is generated in situ.
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Materials: Diethyl malonate, sodium nitrite (B80452), glacial acetic acid, zinc dust, acetic anhydride.
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Procedure:
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In a flask equipped with a mechanical stirrer and cooled in an ice bath, add diethyl malonate.
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Slowly add a mixture of glacial acetic acid and water while maintaining the temperature around 5°C.
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Add sodium nitrite in portions, keeping the temperature below 10°C, to form diethyl isonitrosomalonate.
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To the solution of diethyl isonitrosomalonate, add acetic anhydride and glacial acetic acid.
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With vigorous stirring, add zinc dust in small portions, maintaining the temperature between 40-50°C.
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After the addition is complete, stir for an additional 30 minutes.
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Filter the reaction mixture and wash the filter cake with glacial acetic acid.
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Concentrate the combined filtrate and washings under reduced pressure to obtain a thick oil.
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Purify the crude product by crystallization from water to yield diethyl formamidomalonate as a white solid.
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Step 2: Preparation of 6-Methylgramine Methosulfate
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Materials: 6-Methylindole, formaldehyde (37% aqueous solution), dimethylamine (40% aqueous solution), dimethyl sulfate, ethanol.
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Procedure:
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To a solution of 6-methylindole in ethanol, add formaldehyde and dimethylamine solution.
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Stir the mixture at room temperature for 24 hours.
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Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain 6-methylgramine.
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Dissolve the 6-methylgramine in a suitable solvent (e.g., benzene) and add dimethyl sulfate dropwise with stirring.
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The product, 6-methylgramine methosulfate, will precipitate and can be collected by filtration.
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Step 3: Alkylation of Diethyl Formamidomalonate
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Materials: Diethyl formamidomalonate, 6-methylgramine methosulfate, sodium ethoxide, absolute ethanol.
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Procedure:
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Prepare a solution of sodium ethoxide in absolute ethanol.
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Add diethyl formamidomalonate to the sodium ethoxide solution and stir until dissolved.
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Add 6-methylgramine methosulfate to the reaction mixture and reflux for 2-3 hours.
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After cooling, neutralize the mixture with acetic acid and remove the solvent under reduced pressure.
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Take up the residue in an organic solvent and water, separate the organic layer, wash, dry, and concentrate to obtain crude diethyl α-formamido-α-(6-methyl-3-indolylmethyl)malonate.
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Step 4: Hydrolysis and Decarboxylation
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Materials: Diethyl α-formamido-α-(6-methyl-3-indolylmethyl)malonate, sodium hydroxide (B78521), hydrochloric acid.
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Procedure:
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Reflux the crude product from the previous step with an aqueous solution of sodium hydroxide for 2-3 hours to hydrolyze the ester and formamide (B127407) groups.
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Cool the reaction mixture and acidify with concentrated hydrochloric acid.
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Heat the acidic solution to reflux for 10-15 minutes to effect decarboxylation.
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Neutralize the solution with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the crude 6-Methyl-DL-tryptophan.
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Collect the precipitate by filtration, wash with cold water and ethanol, and dry.
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Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-Methyl-DL-tryptophan.
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Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [1] |
| Molecular Weight | 218.25 g/mol | [1] |
| Melting Point | 290 °C (dec.) | [2] |
| Typical Overall Yield | 60-70% (from 6-methylgramine) | Estimated from similar syntheses |
Enzymatic Synthesis and Racemization
An alternative approach involves the enzymatic synthesis of the L-enantiomer of 6-methyltryptophan, followed by a racemization step to obtain the desired DL-mixture. This method offers high stereoselectivity in the initial step.
Synthetic Pathway Overview
Experimental Protocols
Step 1: Enzymatic Synthesis of 6-Methyl-L-tryptophan
This protocol utilizes tryptophan synthase to catalyze the condensation of 6-methylindole and L-serine.[3][4]
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Materials: 6-Methylindole, L-serine, Tryptophan synthase (or a microorganism expressing the enzyme), potassium phosphate (B84403) buffer (pH 8.0), Pyridoxal-5'-phosphate (PLP).
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Procedure:
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Prepare a reaction mixture containing potassium phosphate buffer, L-serine, 6-methylindole (dissolved in a minimal amount of ethanol), and PLP.
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Initiate the reaction by adding the tryptophan synthase preparation.
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Incubate the mixture at 37°C with gentle agitation for 24-48 hours.
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Monitor the reaction progress by TLC or HPLC.
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Once the reaction is complete, quench it by adding an equal volume of 1 M HCl to precipitate the enzyme.
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Centrifuge the mixture to remove the precipitated protein.
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Purify the supernatant containing 6-Methyl-L-tryptophan using cation exchange chromatography.
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Step 2: Racemization of 6-Methyl-L-tryptophan
This is a general procedure for the racemization of amino acids in an acidic medium.[5]
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Materials: 6-Methyl-L-tryptophan, glacial acetic acid.
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Procedure:
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Dissolve 6-Methyl-L-tryptophan in glacial acetic acid.
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Heat the solution to reflux for several hours. The exact time required for complete racemization should be determined by monitoring the optical rotation of the solution.
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After the optical rotation becomes zero, cool the solution.
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Remove the acetic acid under reduced pressure.
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The resulting solid is 6-Methyl-DL-tryptophan. It can be further purified by recrystallization if necessary.
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Spectroscopic Data
The following table summarizes the key spectroscopic data for 6-Methyl-DL-tryptophan.
| Spectroscopy | Data | Reference |
| ¹H NMR | Chemical shifts are dependent on the solvent. In D₂O, characteristic peaks are observed for the indole (B1671886) ring protons, the methyl group protons, and the protons of the amino acid backbone. | [6] |
| ¹³C NMR | Expected signals include those for the methyl carbon, the carbons of the indole ring, the α-carbon, the β-carbon, and the carboxyl carbon. | [7] |
| IR (KBr) | Characteristic absorption bands include N-H stretching of the indole ring (~3400 cm⁻¹), C-H stretching (aliphatic and aromatic), C=O stretching of the carboxylic acid (~1600 cm⁻¹), and aromatic C=C stretching. | [1][8] |
| Mass Spec (GC-MS) | m/z top peak: 144, 2nd highest: 91, 3rd highest: 145. | [1] |
Experimental Workflows
Workflow for Chemical Synthesis
Workflow for Enzymatic Synthesis and Racemization
This guide provides a detailed framework for the synthesis of 6-Methyl-DL-tryptophan. Researchers are encouraged to consult the original literature for further details and to optimize the described conditions for their specific laboratory settings.
References
- 1. 6-Methyl-DL-tryptophan | C12H14N2O2 | CID 95319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. >98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Enzymatic synthesis of methyl derivatives of L-tryptophan selectively labeled with hydrogen isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000929) [hmdb.ca]
- 7. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 8. researchgate.net [researchgate.net]
